molecular formula C18H34O2 B048705 trans-11-Octadecenoic acid CAS No. 693-72-1

trans-11-Octadecenoic acid

Cat. No.: B048705
CAS No.: 693-72-1
M. Wt: 282.5 g/mol
InChI Key: UWHZIFQPPBDJPM-BQYQJAHWSA-N
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Mechanism of Action

Trans-vaccenic acid (TVA) is a naturally occurring trans fatty acid found in the fat of ruminants and in human dairy products . This article will explore the mechanism of action of TVA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of TVA is the CD8+ T cells , a group of immune cells critical for killing cancerous or virally infected cells . TVA improves the ability of these cells to infiltrate tumors and kill cancer cells .

Mode of Action

TVA interacts with its targets, the CD8+ T cells, by enhancing their ability to infiltrate tumors and kill cancer cells . It achieves this by activating an important immune pathway . The activation of this pathway enhances anti-tumor immunity .

Biochemical Pathways

TVA influences the CREB pathway , which is involved in a variety of functions including cellular growth, survival, and differentiation . It also inhibits the proliferation of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway .

Pharmacokinetics

The body cannot produce TVA on its own. It is derived predominantly from ruminant foods such as lamb, beef, and dairy . Only about 20% of TVA is broken down into other byproducts, leaving 80% circulating in the blood .

Result of Action

The result of TVA’s action is the enhanced ability of CD8+ T cells to infiltrate tumors and kill cancer cells . This leads to improved anti-tumor immunity . Moreover, patients with higher levels of TVA circulating in the blood responded better to immunotherapy .

Action Environment

The action of TVA is influenced by the diet, specifically the intake of ruminant foods such as lamb, beef, and dairy . These foods are the primary sources of TVA . The environment, specifically the dietary environment, therefore plays a crucial role in the action, efficacy, and stability of TVA .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Vaccenic Acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the use of a catalyst, typically nickel, under controlled temperature and pressure conditions to achieve the desired trans configuration .

Industrial Production Methods: In industrial settings, trans-Vaccenic Acid is primarily obtained from the fat of ruminants and dairy products. The extraction process involves the separation of fatty acids from these sources, followed by purification to isolate trans-Vaccenic Acid .

Chemical Reactions Analysis

Types of Reactions: trans-Vaccenic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Hydrogenation can convert trans-Vaccenic Acid into stearic acid.

    Substitution: It can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is typically used.

    Substitution: Acidic or basic catalysts are used for esterification reactions.

Major Products Formed:

    Oxidation: Epoxides and hydroxy derivatives.

    Reduction: Stearic acid.

    Substitution: Esters of trans-Vaccenic Acid.

Properties

IUPAC Name

(E)-octadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009341
Record name Vaccenic acid
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

693-72-1, 143-25-9, 62972-93-4
Record name Vaccenic acid
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Record name 11-Octadecenoic acid
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Record name Vaccenic acid
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Record name 11-Octadecenoyl alcohol
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Record name Vaccenic acid
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Record name (E)-octadec-11-enoic acid
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Record name VACCENIC ACID
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Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 °C
Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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